4-(3-Chloro-2,2-dimethylpropyl)oxane
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Overview
Description
4-(3-Chloro-2,2-dimethylpropyl)oxane is a chemical compound with the molecular formula C₁₀H₁₉ClO and a molecular weight of 190.71 g/mol . This compound is characterized by the presence of a chloro group attached to a dimethylpropyl chain, which is further connected to an oxane ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 4-(3-Chloro-2,2-dimethylpropyl)oxane involves several steps. One common synthetic route includes the reaction of 3-chloro-2,2-dimethylpropyl alcohol with oxirane under acidic conditions to form the desired oxane ring . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
4-(3-Chloro-2,2-dimethylpropyl)oxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of hydrocarbons.
Scientific Research Applications
4-(3-Chloro-2,2-dimethylpropyl)oxane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on this compound includes its potential use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-2,2-dimethylpropyl)oxane involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the oxane ring can interact with various enzymes and proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
4-(3-Chloro-2,2-dimethylpropyl)oxane can be compared with other similar compounds such as:
4-(3-Bromo-2,2-dimethylpropyl)oxane: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
4-(3-Chloro-2,2-dimethylpropyl)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxane ring, affecting its chemical properties and uses.
4-(3-Chloro-2,2-dimethylpropyl)cyclohexane: Similar structure but with a cyclohexane ring, resulting in different physical and chemical characteristics.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-(3-chloro-2,2-dimethylpropyl)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSWJPMHRNATNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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